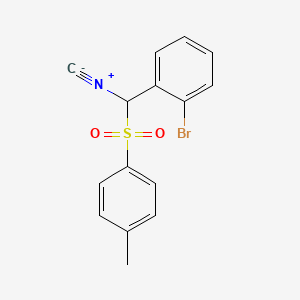

a-Tosyl-(2-bromobenzyl) isocyanide

説明

A-Tosyl-(2-bromobenzyl) isocyanide is a useful research compound. Its molecular formula is C15H12BrNO2S and its molecular weight is 350.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

a-Tosyl-(2-bromobenzyl) isocyanide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Isocyanides are known for their reactivity and ability to form covalent bonds with biological macromolecules, making them valuable in drug development and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. It contains a tosyl group, a bromobenzyl moiety, and an isocyanide functional group. The presence of these groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that isocyanides exhibit various biological activities, including:

- Antibacterial : Effective against several bacterial strains.

- Antifungal : Demonstrated activity against fungal pathogens.

- Antimalarial : Potential use in treating malaria.

- Antitumoral : Exhibits properties that may inhibit tumor growth.

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites on proteins and enzymes, leading to modifications that may alter their function.

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The highly reactive isocyanide group can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modulation.

- Multicomponent Reactions : This compound can participate in multicomponent reactions (MCRs), which are valuable in synthesizing biologically active compounds.

Table 1: Summary of Biological Activities

Case Study: Antitumoral Activity

In a study examining the antitumoral properties of various isocyanides, including this compound, it was found that this compound inhibited the proliferation of several cancer cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents through further chemical modifications .

Mechanistic Studies

Mechanistic studies have shown that the interaction of this compound with specific enzymes leads to significant changes in their activity. For instance, the compound was found to inhibit enzyme activity by forming stable adducts with active site residues, thereby blocking substrate access .

科学的研究の応用

Synthetic Chemistry

Versatile Building Block

a-Tosyl-(2-bromobenzyl) isocyanide serves as an essential intermediate in organic synthesis. It facilitates the construction of complex molecules through various reactions, including:

- Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, essential for building larger molecular frameworks.

- Reductive Cyanation : It can perform reductive cyanations of ketones and aldehydes, providing access to valuable nitriles and amines .

Case Study: Synthesis of Heterocycles

The compound has been successfully employed in synthesizing heterocycles such as oxazolidinones and imidazoles. These heterocycles are crucial in drug discovery due to their biological activity .

Pharmaceutical Development

Drug Design and Development

In pharmaceutical research, this compound is instrumental in designing new therapeutic agents. Its unique structure allows it to participate in reactions that yield compounds with potential medicinal properties.

- Targeting Bioactive Compounds : Researchers have utilized this isocyanide to synthesize derivatives of bioactive natural products, enhancing their therapeutic efficacy against diseases .

Table 1: Examples of Therapeutic Applications

| Compound Type | Application Area | Reference |

|---|---|---|

| Anticancer Agents | Prostate Cancer | |

| Antibiotics | Bacterial Infections | |

| Anti-inflammatory | Chronic Inflammation |

Material Science

Polymer Incorporation

The compound can be integrated into polymer matrices to improve their physical properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

- Enhancing Durability : Incorporating this compound into polymer formulations has shown to enhance resistance to environmental degradation .

Bioconjugation

Linking Biomolecules

In bioconjugation, this compound acts as a linker between biomolecules, which is critical for developing targeted drug delivery systems.

- Targeted Delivery Systems : The ability to conjugate this compound with antibodies or other biomolecules allows for precise targeting of therapeutic agents to specific cells or tissues .

Research in Catalysis

Catalytic Reactions

This isocyanide has found applications in various catalytic processes, enabling chemists to explore new reaction pathways and improve overall reaction efficiencies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing a-Tosyl-(2-bromobenzyl) isocyanide, and how does functional group tolerance influence yield?

- Methodological Answer : The compound can be synthesized via alkylation reactions using 2-bromobenzyl halides and tosylmethyl isocyanide (TosMIC) derivatives under controlled conditions. Microwave irradiation has been explored but may destabilize protecting groups like Boc, leading to lower yields (<30%) for certain substrates . Functional group compatibility is critical: bulky alkyl groups or β-branched chains are poorly tolerated, while benzyl and allyl groups react efficiently due to their conjugated transition states. X-ray crystallography of alkylation products (e.g., 4a, 8a) confirms structural integrity .

Q. How can researchers characterize this compound and confirm its purity?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Spectroscopic techniques like / NMR and high-resolution mass spectrometry (HRMS) are essential for purity assessment. For reactive intermediates, monitoring by thin-layer chromatography (TLC) under inert atmospheres prevents decomposition. Stability studies in polar solvents (e.g., DMSO, methanol) should precede long-term storage .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and requires storage under anhydrous conditions (e.g., sealed vials with molecular sieves). Degradation pathways include hydrolysis of the isocyanide group, which can be mitigated by avoiding protic solvents. Thermal stability tests under reflux conditions (e.g., in THF or acetonitrile) are recommended to assess decomposition thresholds .

Advanced Research Questions

Q. How does this compound perform in multicomponent reactions (MCRs), and what scaffolds can it generate?

- Methodological Answer : This isocyanide acts as a convertible reagent in Ugi-type MCRs, enabling access to tetrazoles and heterocyclic scaffolds. For example, in Ugi-tetrazole reactions, it outperforms β-cyanoethyl isocyanide, achieving yields up to 93% due to enhanced stability of the intermediate. Post-reaction deprotection under basic conditions (e.g., LiOH) allows isolation of 5-substituted tetrazoles . Computational modeling of transition states (e.g., pentagonal bipyramidal geometry) can rationalize regioselectivity in benzyl-substituted products .

Q. What role does palladium catalysis play in isocyanide insertion reactions involving this compound?

- Methodological Answer : Palladium-catalyzed insertions enable convergent synthesis of imidoyl intermediates, which are pivotal in medicinal chemistry. For example, coupling with aryl halides via Pd(0)/Pd(II) cycles can yield biaryl motifs. Ligand selection (e.g., phosphines) modulates catalytic efficiency, while steric effects from the 2-bromo substituent may necessitate higher catalyst loadings (5–10 mol%) . Mechanistic studies using NMR or in-situ IR spectroscopy can track isocyanide coordination dynamics .

Q. How can researchers address contradictory reactivity data for substrates with electron-deficient aromatic systems?

- Methodological Answer : Low yields (<30%) for electron-deficient heterocycles (e.g., pyrazoles, triazoles) may arise from competing side reactions or poor nucleophilicity. Systematic screening of Lewis acid additives (e.g., Zn(OTf)) or solvent polarity adjustments (e.g., switching from DMF to dichloroethane) can improve reactivity. Kinetic studies under microwave vs. conventional heating may reveal temperature-dependent pathways .

Q. What strategies enhance the biological relevance of this compound derivatives in drug discovery?

- Methodological Answer : Structural diversification via post-MCR modifications (e.g., Suzuki couplings on the bromobenzyl group) can generate libraries for high-throughput screening. The isocyanide’s metal-coordinating properties make it a candidate for metalloenzyme inhibition or radiopharmaceutical labeling (e.g., complexes). Stability assays in simulated physiological conditions (pH 7.4, 37°C) are critical to validate metabolic robustness .

Q. How does the electronic nature of the 2-bromo substituent influence reactivity in photoredox-catalyzed cyanations?

- Methodological Answer : The electron-withdrawing bromine atom enhances the electrophilicity of the benzyl carbon, facilitating radical intermediates in photoredox cycles. Trityl isocyanide analogues have shown efficacy in visible-light-mediated cyanations, but the tosyl group’s electron-deficient nature may require optimized photocatalysts (e.g., Ir(ppy) vs. Ru(bpy)). Transient absorption spectroscopy can elucidate radical lifetimes and quenching pathways .

特性

IUPAC Name |

1-bromo-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXCUCSERDBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661691 | |

| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936548-16-2 | |

| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。